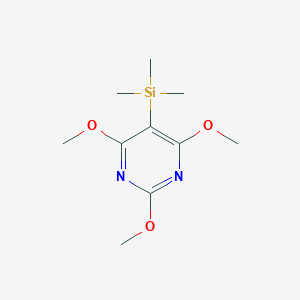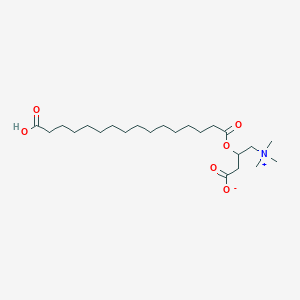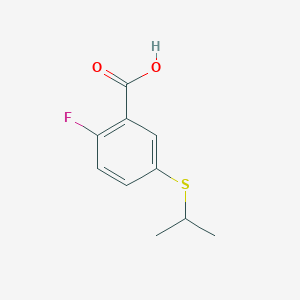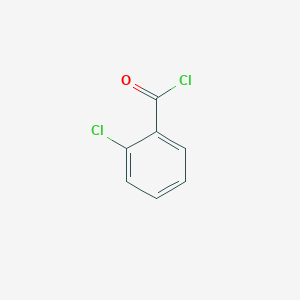
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative that is commonly used as a reagent in organic synthesis and has been found to have several biological activities. In
Mechanism Of Action
The mechanism of action of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is largely dependent on the specific biological activity being studied. However, it has been found to act as a nucleophile and form covalent bonds with electrophiles, which may be responsible for its biological effects. For example, it has been found to inhibit the replication of HIV-1 virus by binding to the viral reverse transcriptase enzyme and preventing its activity.
Biochemical And Physiological Effects
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antiviral effects by inhibiting the replication of various viruses such as HIV-1 and HCV.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is its ability to act as a nucleophile and form covalent bonds with electrophiles, which makes it a useful reagent in organic synthesis. Moreover, its unique biological activities make it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Moreover, its specific biological effects may vary depending on the specific experimental conditions, which may make it difficult to interpret the results.
Future Directions
There are several future directions for the study of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine. One potential direction is the development of novel drugs based on the unique biological activities of this compound. Moreover, further studies are needed to elucidate the specific mechanism of action of this compound and its potential therapeutic applications. Additionally, the synthesis of new derivatives of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Synthesis Methods
The synthesis of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine involves the reaction of 2,4,6-trimethoxypyrimidine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield. This method has been widely used in the synthesis of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine and has been found to be efficient and reliable.
Scientific Research Applications
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine has been extensively used as a reagent in organic synthesis due to its ability to act as a nucleophile and form covalent bonds with electrophiles. It has been found to be useful in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine derivatives, and other biologically active molecules. Moreover, this compound has been found to have several biological activities such as antiviral, antitumor, and anti-inflammatory effects, making it a promising candidate for drug development.
properties
CAS RN |
126327-72-8 |
|---|---|
Product Name |
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine |
Molecular Formula |
C10H18N2O3Si |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
trimethyl-(2,4,6-trimethoxypyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-13-8-7(16(4,5)6)9(14-2)12-10(11-8)15-3/h1-6H3 |
InChI Key |
ZYLNHVWUOFPWSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC(=N1)OC)OC)[Si](C)(C)C |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)[Si](C)(C)C |
synonyms |
Pyrimidine, 2,4,6-trimethoxy-5-(trimethylsilyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)







![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)